molecular formula C13H14N2O2S B2907271 2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 403836-44-2

2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2907271
CAS No.: 403836-44-2
M. Wt: 262.33
InChI Key: VUZNKRFSMDYGKA-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be achieved through a multi-step process involving the formation of the oxazole ring and subsequent functionalization. One common method involves the reaction of sulfilimines with diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction . This reaction is typically carried out in the absence of any catalyst or additive, making it a straightforward and scalable method.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazoles.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrooxazoles.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and the benzylsulfanyl group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: can be compared with other oxazole derivatives such as:

Uniqueness

The presence of the benzylsulfanyl group in this compound imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-benzylsulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-7-12(15-17-10)14-13(16)9-18-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZNKRFSMDYGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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